![molecular formula C12H17BrN2O B7473281 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473281.png)
1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea, also known as BPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. BPU is a urea derivative that has been synthesized through a variety of methods, each with its own advantages and limitations.
作用機序
The mechanism of action of 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea is not fully understood, but it is believed to act by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea has also been found to reduce inflammation and oxidative stress, which may contribute to its neuroprotective effects. In addition, 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea has been shown to have low toxicity in vivo, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One advantage of 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea is its high purity and good yields when synthesized using established methods. Additionally, 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea has been shown to have low toxicity in vivo, making it a promising candidate for further development as a therapeutic agent. However, one limitation of 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea is its relatively low solubility in water, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for research on 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea. One area of interest is the development of 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea's potential as a therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea and its potential applications in cancer treatment.
合成法
1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea can be synthesized through a variety of methods, including reaction of 1,1-dimethyl-3-oxo-urea with 4-bromobenzyl chloride in the presence of a base, or reaction of 1,1-dimethyl-3-oxo-urea with 4-bromobenzylamine in the presence of a carbonyldiimidazole. These methods have been shown to yield 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea with high purity and good yields.
科学的研究の応用
1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea has been studied extensively for its potential applications in drug development. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea has also been found to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-[(4-bromophenyl)methyl]-1-methyl-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-9(2)14-12(16)15(3)8-10-4-6-11(13)7-5-10/h4-7,9H,8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUDLOCXLXKFHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N(C)CC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzyl)-3-isopropyl-1-methylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


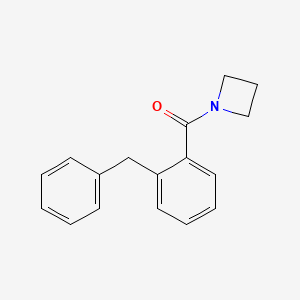
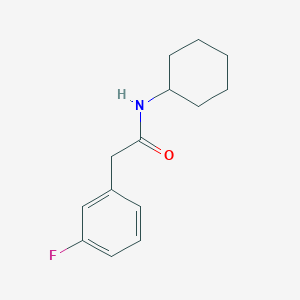
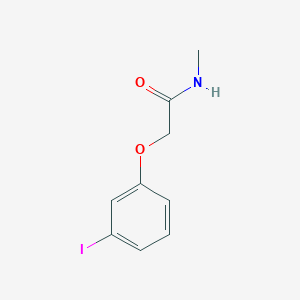




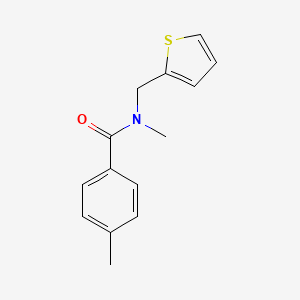
![4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one](/img/structure/B7473253.png)
![Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7473264.png)

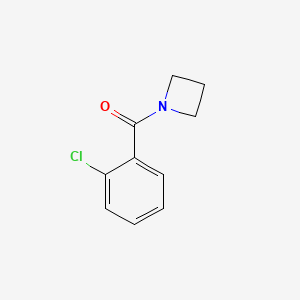
![Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone](/img/structure/B7473282.png)